Sarecycline

Overview

Description

Clobetasol propionate is a potent topical corticosteroid used primarily to treat various skin conditions such as eczema, psoriasis, and dermatitis. It is known for its strong anti-inflammatory, antipruritic, and vasoconstrictive properties. Clobetasol propionate was first described in the literature in 1974 and was granted FDA approval on December 27, 1985 .

Mechanism of Action

Target of Action

Sarecycline, a third-generation tetracycline-class antibiotic, primarily targets the 70S ribosome of the bacterium Cutibacterium acnes . This bacterium is implicated in acne pathogenesis, making it a key target for acne treatment .

Mode of Action

This compound interacts with its target by binding to the bacterial 70S ribosome, thereby inhibiting protein synthesis . It achieves this through a two-site mechanism . Apart from the canonical binding site at the mRNA decoding center, this compound has a second binding site at the nascent peptide exit tunnel . This unique interaction is facilitated by a unique C7 moiety in this compound’s structure .

Biochemical Pathways

This compound interferes with the bacterial protein synthesis pathway. It binds to the 70S ribosome, blocking the accommodation of an incoming aminoacyl-transfer RNA (aa-tRNA) into the A site of the bacterial 70S ribosome . This prevents the translation of mRNA into protein, thereby inhibiting bacterial growth and activity .

Pharmacokinetics

This compound is minimally metabolized by liver microsome enzymes in vitro . It exhibits a mean apparent volume of distribution of 91.4–97.0 L at steady state . It is also 62.5–74.7% protein-bound in vitro .

Result of Action

This results in the effective reduction of infection and tissue inflammation .

Action Environment

The efficacy of this compound can be influenced by environmental factors. For instance, the intrinsic difference in the permeability of the outer bacterial wall membrane can affect the drug’s activity. This compound is less permeable to the outer wall of Gram-negative bacteria . This results in a narrower spectrum of activity, with potent activity against Gram-positive bacteria but reduced activity against Gram-negative bacteria .

Biochemical Analysis

Biochemical Properties

Sarecycline interacts with bacterial ribosomes, specifically the 30S ribosomal subunit, to inhibit protein synthesis . This interaction is a key aspect of its antibacterial activity. This compound also inhibits p-glycoprotein in vitro, which may increase concentrations of drugs that are p-glycoprotein substrates .

Cellular Effects

This compound has been observed to have a significant impact on cellular processes. It demonstrates appreciable inhibition of microbial macromolecular DNA and protein synthesis, with little to no effect on lipid biosynthesis, cell wall synthesis, and RNA synthesis . This selective inhibition is a crucial part of its mechanism of action.

Molecular Mechanism

This compound exerts its effects at the molecular level by interfering with tRNA accommodation and tethering mRNA to the 70S ribosome . This interaction blocks translation and prevents antibiotic resistance, thereby inhibiting bacterial growth and activity .

Temporal Effects in Laboratory Settings

This compound has been observed to have a significantly increased metabolic activity compared to control in human bone marrow-derived mesenchymal stromal cells (hBMSCs) cultured with it . Moreover, it has been found to be minimally metabolized by liver microsome enzymes in vitro (< 15%), with non-enzymatic epimerization, demethylation, hydroxylation, and desaturation producing minor metabolites .

Metabolic Pathways

This compound is minimally metabolized by enzymes in human liver microsomes (< 15%) in vitro . Non-enzymatic epimerization, demethylation, hydroxylation, and desaturation produce minor metabolites .

Transport and Distribution

This compound is 62.5–74.7% protein-bound in vitro and has a mean apparent volume of distribution of 91.4–97.0 L at steady state . This suggests that it is widely distributed within the body.

Subcellular Localization

As a tetracycline antibiotic, it is known to interact with bacterial ribosomes, specifically the 30S ribosomal subunit , suggesting its localization within the bacterial cell where it exerts its antibacterial effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of clobetasol propionate typically begins with betamethasone as the starting material. The process involves several steps, including cyclic ester formation, hydrolysis, sulfonation, and chlorination. The final product is obtained through coarse refining, dissolution, filtration, concentration cooling, centrifugation, and drying .

Industrial Production Methods: In industrial settings, clobetasol propionate is often prepared by taking a compound such as 1,4,9(11)-triene androstane-3,17-diketone as the initial raw material. This compound undergoes a series of reactions, including methylation, cyan substitution, siloxy protection, intramolecular nucleophilic substitution, bromoepoxy reaction, and fluorination to yield clobetasol propionate .

Chemical Reactions Analysis

Types of Reactions: Clobetasol propionate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolism and therapeutic effects.

Common Reagents and Conditions:

Oxidation: Involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions include various metabolites that are more water-soluble and can be easily excreted from the body .

Scientific Research Applications

Clobetasol propionate has a wide range of scientific research applications:

Chemistry: Used as a model compound to study the behavior of corticosteroids in various chemical reactions.

Biology: Employed in research to understand the mechanisms of inflammation and immune response.

Medicine: Widely used in clinical studies to evaluate its efficacy and safety in treating skin disorders.

Comparison with Similar Compounds

Fluocinonide: Another potent topical corticosteroid with similar anti-inflammatory properties.

Betamethasone: A corticosteroid used to treat a variety of inflammatory conditions.

Triamcinolone: A corticosteroid used for its anti-inflammatory and immunosuppressive effects.

Uniqueness: Clobetasol propionate is unique due to its high potency and efficacy in treating severe inflammatory skin conditions. It has a higher specificity for glucocorticoid receptors compared to other corticosteroids, making it more effective in reducing inflammation and itching .

Properties

IUPAC Name |

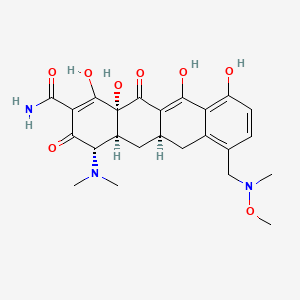

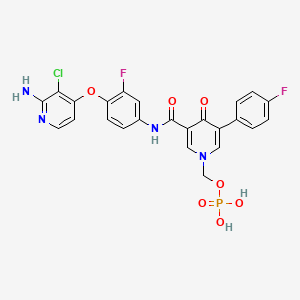

(4S,4aS,5aR,12aR)-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-7-[[methoxy(methyl)amino]methyl]-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N3O8/c1-26(2)18-13-8-11-7-12-10(9-27(3)35-4)5-6-14(28)16(12)19(29)15(11)21(31)24(13,34)22(32)17(20(18)30)23(25)33/h5-6,11,13,18,28-29,32,34H,7-9H2,1-4H3,(H2,25,33)/t11-,13-,18-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYUMVPHUMFKFPJ-SBAJWEJLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1C2CC3CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)CN(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C=CC(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)CN(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001027924 | |

| Record name | Sarecycline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001027924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

487.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

It has been demonstrated that tetracyclines like sarecycline elicit their antimicrobial action by targeting and inhibiting protein synthesis in microbial agents like Cutibacterium acnes present in acne lesions. In particular, it is believed that sarecycline's mechanism of action revolves around the inhibition of various macromolecular biosynthesis activities like the macromolecular biosynthesis of microbial DNA, RNA, proteins, lipids, and cell wall. Specifically, it has been observed that while sarecycline demonstrates appreciable inhibition of microbial macromolecular DNA and protein synthesis, the compound has little to no effect on lipid biosynthesis, cell wall synthesis, and RNA synthesis. In addition, because Cutibacterium acnes also generates proteins and enzymes that are capable of causing inflammation, it is also believed that tetracyclines like sarecyclines can also affect an anti-inflammatory effect via the inhibition of such microbial protein synthesis. | |

| Record name | Sarecycline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12035 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1035654-66-0 | |

| Record name | Sarecycline [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1035654660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sarecycline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12035 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sarecycline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001027924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4S,4aS,5aR,12aR)-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-7-[[methoxy(methyl)amino]methyl]-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.241.852 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SARECYCLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94O110CX2E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(oxan-4-yl)-6-[1-(3-phenoxyazetidin-1-yl)ethyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B560332.png)

![4-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline;dihydrochloride](/img/structure/B560336.png)

![(2S,4S)-1-((S)-2-(tert-butyl)-17-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-4,16-dioxo-6,9,12-trioxa-3,15-diazaheptadecanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide](/img/structure/B560343.png)

![(Z)-but-2-enedioic acid;3-(2-chlorophenyl)-2-[(E)-2-[6-(diethylaminomethyl)pyridin-2-yl]ethenyl]-6-fluoroquinazolin-4-one](/img/structure/B560346.png)

![Guanosine, 8-bromo-, cyclic 3',5'-[hydrogen (R)-phosphorothioate]](/img/structure/B560352.png)

![3-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one](/img/structure/B560356.png)